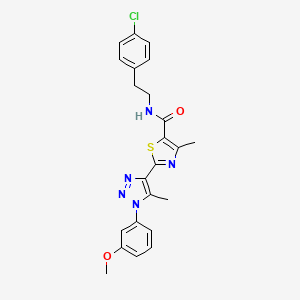

N-(4-chlorophenethyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Description

This compound features a thiazole core substituted with a 4-methyl group and a carboxamide linkage to a 4-chlorophenethyl group. The triazole ring is functionalized with a 3-methoxyphenyl substituent and a 5-methyl group.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c1-14-21(22(30)25-12-11-16-7-9-17(24)10-8-16)32-23(26-14)20-15(2)29(28-27-20)18-5-4-6-19(13-18)31-3/h4-10,13H,11-12H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIHKNGDWWRNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251599-10-6 |

| Molecular Formula | CHClNOS |

| Molecular Weight | 468.0 g/mol |

Research indicates that compounds similar to this compound exhibit inhibitory effects on macrophage migration inhibitory factor (MIF) tautomerase activity. MIF plays a critical role in various inflammatory processes and is implicated in several diseases, including cancer and autoimmune disorders.

In studies involving 1-phenyl-1H-1,2,3-triazole derivatives, it was found that certain substitutions significantly enhanced inhibitory potency against MIF. For instance, derivatives with specific carboxamide substitutions showed improved IC values, indicating stronger inhibition of MIF tautomerase activity (IC values ranging from 1.7 to 6.5 µM) .

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of specific functional groups in the triazole and thiazole moieties significantly influences biological activity. For instance:

- Triazole Ring : The substitution of different aryl groups on the triazole ring can modulate the compound's ability to inhibit MIF.

- Thiazole Moiety : The methylthiazole component contributes to the overall hydrophobic character of the molecule, which is crucial for binding affinity.

The combination of these elements appears to enhance the compound’s ability to mimic peptide bonds, which is essential for its interaction with MIF .

Therapeutic Applications

Given its mechanism of action and structural characteristics, this compound has potential applications in treating inflammatory diseases and possibly cancer. The inhibition of MIF could lead to reduced inflammation and altered immune responses.

Case Studies

Several studies have explored the biological activities of related compounds:

- Inhibition of MIF Tautomerase Activity : A focused compound collection demonstrated that specific triazoles could inhibit MIF with varying potencies. For example, compound 6y showed an IC of 1.7 µM against MIF .

- Antimicrobial Activity : Related thiazole derivatives have been investigated for their antimicrobial properties. Compounds exhibiting similar structural features were shown to possess significant antibacterial and antifungal activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

Target Compound: Combines a thiazole and 1,2,3-triazole ring system. Analog 1: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, )

- Differences : Replaces thiazole with pyrazole and lacks the triazole moiety.

Analog 2 : (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY, )

Substituent Effects

Table 1: Key Substituents and Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing substituents like cyano (3a) or fluoro (3d). Methoxy groups may enhance π-π stacking interactions but reduce electrophilicity .

- Amide Side Chains : The 4-chlorophenethyl group in the target compound likely improves membrane permeability compared to the polar hydroxy group in ZIPSEY .

Crystallographic and Conformational Insights

- SHELX Refinement : Programs like SHELXL () enable precise determination of bond lengths and angles. For example, triazole-thiazole systems may exhibit planar geometry, favoring stacking interactions absent in pyrazole analogs .

- Hirshfeld Surface Analysis : Applied in to analyze intermolecular interactions; the target compound’s chloro and methoxy groups may dominate hydrogen bonding and van der Waals contacts .

Implications for Drug Design

- Bioisosteric Replacements : Replacing pyrazole (3a) with thiazole (target compound) could modulate target selectivity, as thiazoles are common in kinase inhibitors .

- Fragment-Based Optimization : The triazole-carboxamide scaffold aligns with fragment-based strategies (), where substituent variations fine-tune potency and pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenethyl)-2-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form heterocyclic cores (e.g., oxadiazole or triazole rings) .

- Condensation : Coupling intermediates such as 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with thiazole-5-carboxamide derivatives via amide bond formation .

- Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .

Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR for regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 311.31 g/mol for analogous triazole-carboxamides) .

- X-ray Crystallography : For definitive stereochemical assignment, as demonstrated for similar triazole derivatives .

Q. What initial pharmacological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric substrates to test activity against targets (e.g., kinases, proteases) at varying concentrations (1–100 µM) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Testing : Measure aqueous solubility via shake-flask method; if low (<10 µM), consider DMSO-aqueous buffers for in vitro studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization/condensation steps .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., solvent polarity, temperature) .

Example Workflow :

| Parameter | Computational Tool | Experimental Validation |

|---|---|---|

| Transition State | Gaussian 16 (DFT) | IRC analysis |

| Solvent Optimization | COSMO-RS | HPLC purity checks |

Q. What strategies address low aqueous solubility in experimental settings?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-methylthiazole or chlorophenethyl positions .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability (test via dynamic light scattering) .

Solubility Data for Analogous Compounds :

| Derivative | Solubility (µM) | Bioactivity (IC₅₀) |

|---|---|---|

| Parent Compound | 8.2 | 12.5 nM |

| Hydroxyl Derivative | 45.7 | 14.8 nM |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell passage number or assay temperature .

Case Study : Discrepancies in IC₅₀ values for triazole-carboxamides were resolved by controlling for intracellular glutathione levels, which masked redox-dependent activity .

Q. What statistical experimental designs are effective in optimizing reaction conditions?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., temperature, catalyst loading, solvent ratio) and identify interactions .

- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reaction time vs. yield) .

Example Optimization Table :

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 110 |

| POCl₃ Equiv. | 1.2 | 2.0 | 1.8 |

| Reaction Time (h) | 4 | 8 | 6.5 |

Key Challenges and Future Directions

- Data Reproducibility : Standardize synthetic protocols (e.g., reagent purity thresholds) to minimize batch variability .

- Mechanistic Studies : Use cryo-EM or molecular dynamics to elucidate binding modes with biological targets .

- Scalability : Pilot continuous-flow reactors to transition from milligram to gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.